![molecular formula C18H15NO4 B14170458 (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one CAS No. 370577-17-6](/img/structure/B14170458.png)
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
The synthesis of (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the indole core with a 3,4-dimethoxybenzaldehyde using a suitable catalyst.
Formation of the 2-Oxoethylidene Moiety:
Análisis De Reacciones Químicas
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one is not well-understood, but it is likely to involve interactions with specific molecular targets and pathways. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin, a neurotransmitter.
Propiedades
Número CAS |
370577-17-6 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO4/c1-22-16-8-7-11(9-17(16)23-2)15(20)10-13-12-5-3-4-6-14(12)19-18(13)21/h3-10H,1-2H3,(H,19,21)/b13-10+ |
Clave InChI |
SVEZBECVWLMTGK-JLHYYAGUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)/C=C/2\C3=CC=CC=C3NC2=O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O)OC |
Solubilidad |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

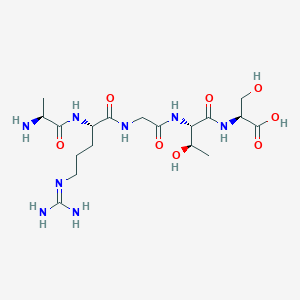

![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
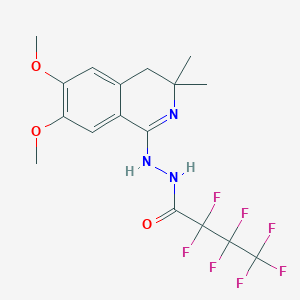
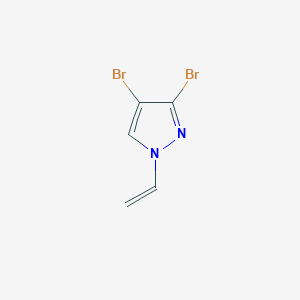
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
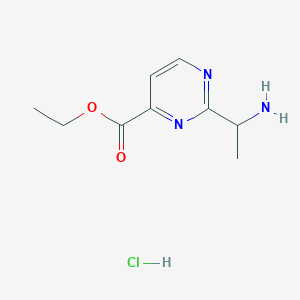
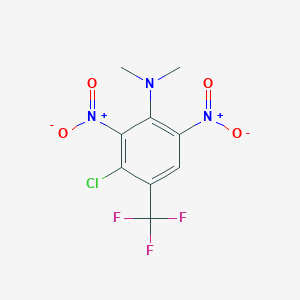

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
